molecular formula C12H14N2O3 B123817 tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate CAS No. 161468-45-7

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Cat. No. B123817
M. Wt: 234.25 g/mol
InChI Key: GMUWCTKADZFKLT-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate is a chemical compound that serves as an intermediate in various synthetic organic chemistry applications. It is related to a family of compounds that are used in the synthesis of pharmaceuticals, such as luteinizing hormone-releasing hormone (LHRH) antagonists, nociceptin antagonists, and potential SPECT imaging agents for diazepam-insensitive benzodiazepine receptors . The tert-butyl group in these compounds often serves as a protective group that can be removed under specific conditions to yield the desired active pharmaceutical ingredient.

Synthesis Analysis

The synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate and related compounds involves various strategies. For instance, the compound tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized by reacting di-tert-butyl dicarbonate with 2-aminobenzimidazole . Another example is the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which was synthesized using a palladium-catalyzed Suzuki reaction . These methods demonstrate the versatility of tert-butyl protected intermediates in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate derivatives has been characterized using various analytical techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, revealing its orthorhombic lattice and specific intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Tert-butyl protected compounds are involved in a variety of chemical reactions. For instance, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which can be used to modify the benzene ring or introduce new functional groups . The tert-butyl group itself can be removed under acidic conditions, as seen in the synthesis of tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, where it serves as a protective group during the synthesis of a potential SPECT imaging agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate derivatives are influenced by their molecular structure. For example, the thermal analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined by DSC and TGA, providing insights into its stability and decomposition patterns . These properties are crucial for the handling and storage of these compounds during the synthesis and application in pharmaceutical development.

Scientific Research Applications

Application 1: Organic Solar Cells

  • Scientific Field : Material Science
  • Summary of the Application : The compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of organic solar cells .
  • Methods of Application : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate. Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .
  • Results or Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

Application 2: Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzimidazole derivatives, including “tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate”, have been studied for their diverse biological and clinical applications .
  • Methods of Application : Various benzimidazole derivatives have been synthesized and screened for their biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
  • Results or Outcomes : The specific results or outcomes for “tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate” were not provided in the source .

Application 3: Synthesis of Imidazoles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The specific methods of application were not provided in the source .
  • Results or Outcomes : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

Application 4: Antioxidant Potential

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzimidazole derivatives, including “tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate”, have been synthesized and evaluated for their antioxidant potential .
  • Methods of Application : These compounds were synthesized and their scavenging potential was compared to ascorbic acid (positive control) using DPPH assay .
  • Results or Outcomes : These compounds showed good scavenging potential as compared to ascorbic acid .

Application 5: Synthesis of Spirocyclobutanes

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound is used in the synthesis of spirocyclobutanes .
  • Methods of Application : The specific methods of application were not provided in the source .
  • Results or Outcomes : The specific results or outcomes were not provided in the source .

Application 6: Synthesis of Non-Fullerene Acceptors

  • Scientific Field : Material Science
  • Summary of the Application : The compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of organic solar cells .
  • Methods of Application : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate. Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .
  • Results or Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

properties

IUPAC Name

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWCTKADZFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373201
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

CAS RN

161468-45-7
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161468-45-7
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